Oxonic Acid
Overview
Description
Oxonic acid, also known as 4,6-dihydroxy-1,3,5-triazine-2-carboxylic acid, is a chemical compound with the molecular formula C4H3N3O4. It is a derivative of triazine and is known for its role as an inhibitor of uricase, an enzyme involved in the metabolism of uric acid. This compound is often used in scientific research to induce hyperuricemia in animal models, which helps in studying conditions related to elevated uric acid levels, such as gout and kidney diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxonic acid can be synthesized through various chemical routes. One common method involves the reaction of cyanuric acid with potassium hydroxide, followed by acidification to yield this compound. The reaction conditions typically involve heating the mixture to facilitate the reaction and then cooling it to precipitate the product.
Industrial Production Methods
In industrial settings, this compound is often produced as its potassium salt, known as potassium oxonate. This is achieved by reacting cyanuric acid with potassium hydroxide under controlled conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound potassium salt.
Chemical Reactions Analysis
Types of Reactions
Oxonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to inhibit uricase, which catalyzes the oxidation of uric acid to allantoin.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the hydroxyl groups in this compound.
Major Products Formed
Oxidation: The oxidation of this compound typically yields products such as carbon dioxide and water.
Reduction: Reduction reactions can produce various reduced forms of this compound, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can yield a variety of derivatives, including amides and esters.
Scientific Research Applications
Oxonic acid has several important applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is used to study the metabolism of uric acid and the role of uricase in different organisms.
Medicine: It is employed in research on hyperuricemia and related conditions, such as gout and kidney diseases. This compound is also used to induce hyperuricemia in animal models for studying the effects of elevated uric acid levels.
Industry: In the pharmaceutical industry, this compound is used in the development of drugs that target uric acid metabolism.
Mechanism of Action
Oxonic acid exerts its effects primarily by inhibiting the enzyme uricase. Uricase catalyzes the oxidation of uric acid to allantoin, a more soluble and easily excreted compound. By inhibiting uricase, this compound increases the levels of uric acid in the body, leading to hyperuricemia. This mechanism is particularly useful in research studies that aim to understand the effects of elevated uric acid levels and to develop treatments for conditions such as gout.
Comparison with Similar Compounds
Oxonic acid can be compared with other compounds that affect uric acid metabolism, such as:
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar mechanism of action to allopurinol.
Probenecid: A uricosuric agent that increases the excretion of uric acid by the kidneys.
Uniqueness of this compound
This compound is unique in its specific inhibition of uricase, which distinguishes it from other compounds that target different enzymes or pathways in uric acid metabolism. This specificity makes this compound a valuable tool in research focused on uricase and its role in various physiological and pathological processes.
Properties
IUPAC Name |
4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h(H,8,9)(H2,5,6,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYCJUAHISIHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048358 | |
Record name | Oteracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oteracil's main role within Teysuno is to reduce the activity of 5-FU within normal gastrointestinal mucosa, and therefore reduce's gastrointestinal toxicity. It functions by blocking the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU. | |
Record name | Oteracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
937-13-3 | |
Record name | Oteracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oteracil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oteracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oteracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTERACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VT6420TIG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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